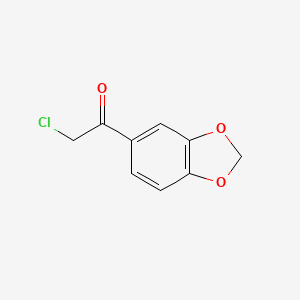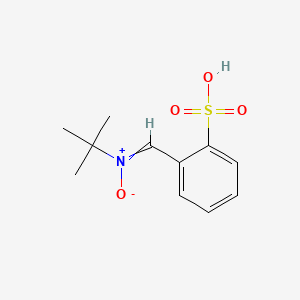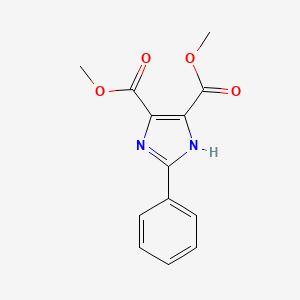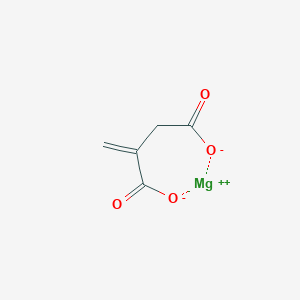
Itaconic acid, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itaconic acid, magnesium salt is a compound derived from itaconic acid, a bio-based monounsaturated organic acid. Itaconic acid is known for its versatility and is used in various industrial applications, including the production of polymers, plastics, and synthetic resins. The magnesium salt of itaconic acid combines the properties of itaconic acid with the benefits of magnesium, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of itaconic acid, magnesium salt typically involves the neutralization of itaconic acid with a magnesium base, such as magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The reaction can be represented as follows:
C5H6O4+Mg(OH)2→Mg(C5H4O4)+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Aspergillus terreus. The itaconic acid produced is then reacted with magnesium compounds to form the magnesium salt. The process is optimized for high yield and purity, with careful control of pH and temperature to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Itaconic acid, magnesium salt undergoes various chemical reactions, including:
Oxidation: Itaconic acid can be oxidized to form itaconic anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert itaconic acid derivatives to more saturated compounds.
Substitution: The vinylidene group in itaconic acid allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
Oxidation: Itaconic anhydride and other oxidized derivatives.
Reduction: Saturated itaconic acid derivatives.
Substitution: Functionalized itaconic acid derivatives with different substituents.
Scientific Research Applications
Itaconic acid, magnesium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and copolymers. It is also used in the production of biodegradable plastics.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties. Itaconic acid derivatives have shown potential in treating infections and inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and surfactants. It is also used in the textile and pharmaceutical industries.
Mechanism of Action
The mechanism of action of itaconic acid, magnesium salt involves its interaction with various molecular targets and pathways. Itaconic acid is known to inhibit enzymes such as isocitrate lyase, which is involved in the glyoxylate shunt pathway in bacteria. This inhibition leads to antimicrobial effects. Additionally, itaconic acid can modulate the production of reactive oxygen species (ROS), which play a role in its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure and used in the production of polymers and resins.
Methacrylic acid: Another similar compound used in the production of synthetic resins and plastics.
Fumaric acid: Shares some chemical properties with itaconic acid and is used in similar applications.
Uniqueness
Itaconic acid, magnesium salt is unique due to its bio-based origin and its ability to combine the properties of itaconic acid with the benefits of magnesium. This makes it a valuable compound in various applications, particularly in the development of sustainable and environmentally friendly materials.
Properties
Molecular Formula |
C5H4MgO4 |
|---|---|
Molecular Weight |
152.39 g/mol |
IUPAC Name |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


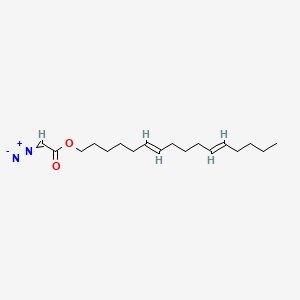
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

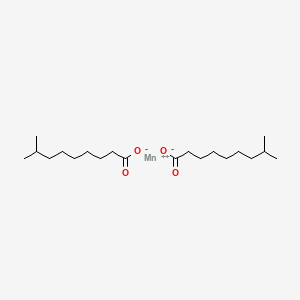
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
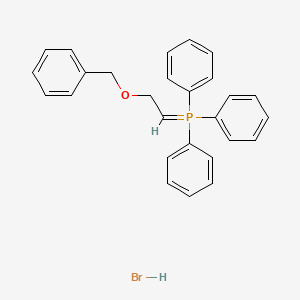
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
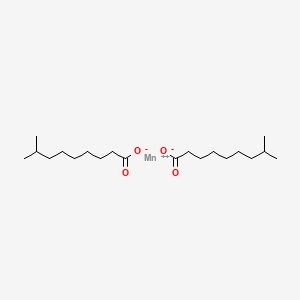

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
